molecular formula C11H12BrCl2N3O2 B052253 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide CAS No. 70380-52-8

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide

Cat. No. B052253
CAS RN: 70380-52-8
M. Wt: 369.04 g/mol
InChI Key: YLRMJCGZUFXWLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline ring via condensation reactions, starting from available and functionalized precursors. While the exact synthesis method for this specific compound is not detailed in the papers reviewed, similar compounds have been synthesized through efficient methods suitable for large-scale manufacturing, utilizing readily available starting materials (Bänziger et al., 2000).

Molecular Structure Analysis

Quinazoline derivatives display a wide range of molecular structures, contributing to their diverse chemical reactivity and biological activities. Structural elucidation typically involves NMR, IR, and sometimes X-ray crystallography. For compounds within this family, structural features often include the presence of substituents on the quinazoline ring that significantly affect their physical and chemical properties (Kornicka, Sa̧czewski, & Gdaniec, 2004).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic attacks, depending on the functional groups present. These reactions enable the synthesis of complex molecules with potential pharmaceutical applications. The chloro and amino groups in 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide suggest reactivity conducive to nucleophilic substitution and potential for further functionalization (Maluleka & Mphahlele, 2013).

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Practical and Large-Scale Synthesis

    A study by Bänziger et al. (2000) outlines a practical method for the large-scale synthesis of quinazoline derivatives, highlighting the significance of these compounds in pharmaceutical manufacturing (Bänziger et al., 2000).

  • Potential as Inhibitors of Smooth Muscle Contraction

    Akgün et al. (1988) synthesized various 3-substituted quinazolinediones, demonstrating their inhibitory action on the contractile function of smooth muscle. This suggests potential therapeutic applications in conditions involving smooth muscle activity (Akgün et al., 1988).

  • Analgesic Activity

    Saad et al. (2011) explored the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety and evaluated their analgesic activity. This research contributes to the understanding of the pain-relieving potential of quinazoline derivatives (Saad et al., 2011).

  • Antimicrobial Properties

    Kapoor et al. (2017) conducted a study on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. The findings showed that these derivatives exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in antimicrobial therapies (Kapoor et al., 2017).

properties

IUPAC Name

methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRMJCGZUFXWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide

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